molecular formula C27H25NO7 B6544243 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929504-87-0

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No. B6544243
CAS RN: 929504-87-0
M. Wt: 475.5 g/mol
InChI Key: ASXZXQMOKSGOOR-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (TMNMB) is a novel compound that has recently been discovered and is gaining attention in the scientific community. TMNMB has been found to have a wide range of applications, from being used in laboratory experiments to being studied for its potential therapeutic effects. In

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been studied for its potential therapeutic effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Furthermore, it has been studied for its ability to modulate the activity of the immune system. Additionally, 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to have anti-oxidant and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is still being studied. However, it is believed that 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide works by modulating the activity of certain enzymes and proteins. Specifically, 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix. Finally, 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to reduce inflammation, inhibit the growth of cancer cells, and improve glucose tolerance. Additionally, 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to modulate the activity of the immune system, as well as to have anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide in laboratory experiments. For example, it is not soluble in water, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. For example, further studies could be conducted to explore the exact mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide and to identify potential new therapeutic applications. Additionally, more studies could be conducted to assess the safety and efficacy of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide in humans. Finally, further research could be conducted to explore the potential synergistic effects of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide when combined with other compounds.

Synthesis Methods

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be synthesized via a two-step reaction. The first step involves the formation of the benzamide precursor, which is done by reacting 6-methoxybenzoyl-3-methyl-1-benzofuran-2-carboxylic acid with anhydrous ammonia in a 1:1 molar ratio. The second step involves reacting the benzamide precursor with trimethoxyphenylmagnesium bromide in a 1:1 molar ratio. This reaction leads to the formation of 3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-20-10-9-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-7-6-8-19(11-16)31-2/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXZXQMOKSGOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

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